N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S2/c1-11-4-5-13(9-14(11)20)21-16(24)10-27-19-22-15-8-12(2)28-17(15)18(25)23(19)6-7-26-3/h4-5,9,12H,6-8,10H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMXQRWXBVSIIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)C)Cl)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a chloro-substituted aromatic ring, a thieno[3,2-d]pyrimidine moiety, and a thioacetamide functional group. The presence of these functional groups is likely to influence its biological activity.
Anticancer Activity
- Mechanism of Action : The compound has been studied for its ability to inhibit cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription and cell cycle progression. Inhibition of CDK9 can lead to reduced cancer cell proliferation and increased apoptosis in cancer cells .
- Case Studies : In vitro studies have shown that derivatives of similar compounds exhibit significant cytotoxicity against various human tumor cell lines. For instance, compounds targeting CDK9 have been shown to induce apoptosis in prostate cancer cells .
- Research Findings : Recent studies indicate that compounds with similar structures can effectively target the P-TEFb complex, leading to decreased expression of oncogenes and improved therapeutic outcomes in cancer models .
Antimicrobial Activity
- Inhibition of Pathogens : The thieno[3,2-d]pyrimidine structure is known for its antimicrobial properties. Studies have suggested that derivatives containing this moiety exhibit activity against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae .
- Mechanism : The proposed mechanism involves disruption of bacterial protein synthesis or interference with metabolic pathways essential for bacterial survival .
Data Table: Summary of Biological Activities
Research Findings and Implications
The exploration of this compound highlights its potential as a therapeutic agent in oncology and infectious diseases. Its ability to target CDK9 suggests promising applications in cancer treatment strategies, particularly for tumors resistant to conventional therapies.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations :
R1 Substituent :
- The target compound’s 2-methoxyethyl group (polar, flexible) contrasts with G1-4’s bulky 3,5-dimethoxybenzyl (lipophilic, aromatic) and 687563-28-6’s 4-chlorophenyl (halogenated, planar) .
- Methoxyethyl groups may improve aqueous solubility compared to purely aromatic substituents.
R2 Substituent :
- The 3-chloro-4-methylphenyl group in the target compound balances halogen-mediated binding (Cl) and steric hindrance (CH₃) .
- Compounds like G1-4 and 687563-28-6 feature electron-withdrawing groups (CF₃, Cl) that enhance target affinity but may reduce metabolic stability .
Physicochemical Properties
- Melting Points :
- Spectroscopic Data :
- IR and NMR data for analogues (e.g., 1,730 cm⁻¹ for C=O in ) align with expected functional groups in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
